Cas no 438249-89-9 (6-(trifluoromethyl)pyridine-3-carboximidamide)
6-(trifluoromethyl)pyridine-3-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- 6-(Trifluoromethyl)nicotinimidamide
- 6-(Trifluoromethyl)pyridine-3-carboxamidine
- 3-pyridinecarboximidamide,6-(trifluoromethyl)-
- 6-(trifluoromethyl)pyridine-3-carboximidamide
- 6-(Trifluoromethyl)pyridine-3-amidine
- 6-Trifluoromethylpyridine-3-carboxamidine
- 3-Pyridinecarboximidamide, 6-(trifluoromethyl)-
- C7H6F3N3
- HEJHFZBJXIMGQF-UHFFFAOYSA-N
- FCH831754
- 6046AB
- TRA0035810
- SY010625
- AX8237988
- AB0061774
- 6-(trifluor
- 6-(trifluoromethyl)-3-pyridinecarboximidam
- AMY28676
- 438249-89-9
- AKOS006230493
- EN300-1933441
- CS-0452523
- AS-31327
- SCHEMBL5484094
- A815956
- DTXSID40375345
- A872638
- MFCD09751605
- DB-070476
-
- MDL: MFCD09751605
- Inchi: 1S/C7H6F3N3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h1-3H,(H3,11,12)
- InChI Key: HEJHFZBJXIMGQF-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C(=N)N)=CN=1)(F)F
Computed Properties
- Exact Mass: 189.05100
- Monoisotopic Mass: 189.05138169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.8
- XLogP3: 0.7
Experimental Properties
- Boiling Point: 225.4 ℃ at 760 mmHg
- Flash Point: 90.1℃
- PSA: 62.76000
- LogP: 2.18450
6-(trifluoromethyl)pyridine-3-carboximidamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(trifluoromethyl)pyridine-3-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853625-250mg |
6-(Trifluoromethyl)pyridine-3-carboxamidine |
438249-89-9 | ≥97% | 250mg |
¥586.00 | 2022-01-10 | |
| Chemenu | CM177415-5g |
6-(Trifluoromethyl)nicotinimidamide |
438249-89-9 | 97% | 5g |
$401 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T43600-250mg |
6-(Trifluoromethyl)nicotinimidamide |
438249-89-9 | - | 250mg |
¥998.0 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853625-1g |
6-(Trifluoromethyl)pyridine-3-carboxamidine |
438249-89-9 | ≥97% | 1g |
¥2,110.00 | 2022-01-10 | |
| Alichem | A029206671-5g |
6-(Trifluoromethyl)nicotinimidamide |
438249-89-9 | 97% | 5g |
$611.60 | 2023-09-01 | |
| Alichem | A029206671-10g |
6-(Trifluoromethyl)nicotinimidamide |
438249-89-9 | 97% | 10g |
$849.66 | 2023-09-01 | |
| Alichem | A029206671-25g |
6-(Trifluoromethyl)nicotinimidamide |
438249-89-9 | 97% | 25g |
$1346.33 | 2023-09-01 | |
| Chemenu | CM177415-5g |
6-(Trifluoromethyl)nicotinimidamide |
438249-89-9 | 97% | 5g |
$401 | 2022-06-11 | |
| eNovation Chemicals LLC | D689971-1g |
6-(Trifluoromethyl)pyridine-3-carboxamidine |
438249-89-9 | >97% | 1g |
$495 | 2024-07-20 | |
| eNovation Chemicals LLC | D204920-1g |
6-(Trifluoromethyl)pyridine-3-carboxamidine |
438249-89-9 | 97% | 1g |
$270 | 2024-05-24 |
6-(trifluoromethyl)pyridine-3-carboximidamide Suppliers
6-(trifluoromethyl)pyridine-3-carboximidamide Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Additional information on 6-(trifluoromethyl)pyridine-3-carboximidamide
Introduction to 6-(trifluoromethyl)pyridine-3-carboximidamide (CAS No. 438249-89-9)
6-(trifluoromethyl)pyridine-3-carboximidamide, identified by the Chemical Abstracts Service Number (CAS No.) 438249-89-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives class, characterized by its unique structural and electronic properties, which make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural framework of 6-(trifluoromethyl)pyridine-3-carboximidamide consists of a pyridine ring substituted with a trifluoromethyl group at the 6-position and a carboximidamide functional group at the 3-position. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the carboximidamide moiety introduces reactivity that is useful in further chemical modifications. These features make it a versatile building block for designing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine-based compounds, particularly those incorporating fluorinated substituents. The fluorine atom's ability to modulate electronic properties and metabolic pathways has been leveraged in drug discovery to improve both efficacy and selectivity. Specifically, compounds with a trifluoromethyl group have shown promise in various therapeutic areas, including oncology, anti-inflammatory diseases, and central nervous system disorders.
One of the most compelling aspects of 6-(trifluoromethyl)pyridine-3-carboximidamide is its utility as a precursor in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer progression. For instance, studies have demonstrated its role in generating potent kinase inhibitors, which are critical in disrupting abnormal signaling pathways that drive tumor growth. The carboximidamide functional group provides a handle for further derivatization, allowing chemists to fine-tune the properties of their final products.
Moreover, the pharmaceutical industry has been increasingly interested in fluorinated pyridines due to their favorable pharmacokinetic profiles. The introduction of fluorine atoms can lead to improved bioavailability, reduced susceptibility to metabolic degradation, and enhanced binding affinity to biological targets. This has spurred extensive research into developing synthetic methodologies that efficiently incorporate fluorinated moieties into drug candidates. 6-(trifluoromethyl)pyridine-3-carboximidamide stands out as a key intermediate in this context, offering a scaffold that can be modified to meet specific pharmacological requirements.
Recent advances in computational chemistry have also contributed to the understanding of how structural modifications influence biological activity. Molecular modeling studies have revealed that the electron-withdrawing nature of the trifluoromethyl group can enhance interactions with biological targets, thereby increasing drug potency. Additionally, the presence of the carboximidamide moiety allows for hydrogen bonding interactions, which are crucial for achieving high binding affinity. These insights have guided researchers in designing derivatives of 6-(trifluoromethyl)pyridine-3-carboximidamide with optimized pharmacological profiles.
In clinical settings, several ongoing trials are exploring the therapeutic potential of compounds derived from pyridine derivatives. While these trials are still in progress, preliminary results suggest promising outcomes in treating various diseases. The ability of 6-(trifluoromethyl)pyridine-3-carboximidamide to serve as a versatile intermediate has facilitated rapid progress in drug development pipelines. Its incorporation into novel molecules has led to compounds that exhibit improved pharmacological properties compared to their non-fluorinated counterparts.
The synthesis of 6-(trifluoromethyl)pyridine-3-carboximidamide itself is an intricate process that requires careful optimization to ensure high yield and purity. Modern synthetic strategies often involve multi-step reactions that incorporate advanced catalytic systems and purification techniques. The demand for this compound has driven innovation in synthetic methodologies, making it more accessible for industrial applications. This accessibility is crucial for accelerating drug discovery efforts and bringing new therapies to market more efficiently.
The role of 6-(trifluoromethyl)pyridine-3-carboximidamide extends beyond pharmaceutical applications; it also finds utility in agrochemical research. Fluorinated pyridines are known for their ability to enhance crop protection agents by improving stability and efficacy against pests and diseases. Researchers are exploring derivatives of this compound as potential leads for new pesticides and herbicides, contributing to sustainable agricultural practices.
As our understanding of molecular interactions continues to evolve, so does our ability to harness the potential of compounds like 6-(trifluoromethyl)pyridine-3-carboximidamide. Advances in biotechnology and synthetic chemistry are opening new avenues for drug discovery, enabling researchers to design molecules with unprecedented precision and functionality. The integration of these technologies promises to revolutionize how we approach disease treatment and prevention.
In conclusion,6-(trifluoromethyl)pyridine-3-carboximidamide (CAS No. 438249-89-9) represents a significant advancement in organic chemistry with far-reaching implications for pharmaceuticals and agrochemicals alike. Its unique structural features make it an invaluable tool for developing novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new applications for this compound,6-(trifluoromethyl)pyridine-3-carboximidamide is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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